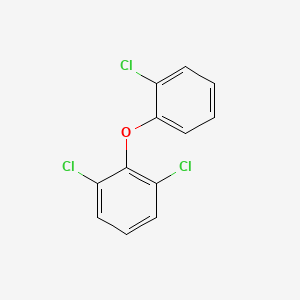

2,2',6-Trichlorodiphenyl ether

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

727738-44-5 |

|---|---|

Molekularformel |

C12H7Cl3O |

Molekulargewicht |

273.5 g/mol |

IUPAC-Name |

1,3-dichloro-2-(2-chlorophenoxy)benzene |

InChI |

InChI=1S/C12H7Cl3O/c13-8-4-1-2-7-11(8)16-12-9(14)5-3-6-10(12)15/h1-7H |

InChI-Schlüssel |

CQVFBUDIKATBSM-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C(=C1)OC2=C(C=CC=C2Cl)Cl)Cl |

Herkunft des Produkts |

United States |

Environmental Occurrence and Global Distribution of 2,2 ,6 Trichlorodiphenyl Ether Congeners

Mechanisms of Long-Range Environmental Transport of 2,2',6-Trichlorodiphenyl Ether Congeners

The long-range environmental transport (LRET) of chemical substances is a complex process by which pollutants are carried over vast distances from their sources to remote areas, leading to global contamination. For semi-volatile organic compounds (SVOCs) like this compound, LRET is primarily governed by a combination of atmospheric and oceanic pathways, as well as biological transport. The potential for a chemical to undergo LRET is determined by its physicochemical properties, which dictate its partitioning between different environmental compartments such as air, water, soil, and biota.

The movement of this compound across the globe is facilitated by its specific chemical characteristics. While detailed empirical data on the long-range transport of this specific congener are limited, its behavior can be inferred from its physicochemical properties and by studying the transport mechanisms of the broader class of polychlorinated diphenyl ethers (PCDEs) and other persistent organic pollutants (POPs).

Key physicochemical properties of this compound that influence its long-range transport potential are summarized in the table below.

| Property | Value | Significance for Long-Range Transport |

|---|---|---|

| Molecular Weight | 273.5 g/mol nih.gov | Influences volatility and atmospheric residence time. |

| Log Kow (Octanol-Water Partition Coefficient) | 5.3 nih.gov | Indicates a high potential for bioaccumulation in fatty tissues of organisms, which can contribute to transport via migratory species. It also suggests strong partitioning to organic matter in soil and sediment. |

| Vapor Pressure | Data not available | A key determinant of a chemical's tendency to volatilize into the atmosphere. Lower vapor pressures for higher chlorinated congeners suggest they are more likely to be associated with particles. |

| Henry's Law Constant | Data not available | Describes the partitioning of a chemical between air and water. A lower value indicates a greater tendency to partition into water, influencing washout from the atmosphere and oceanic transport. |

| Log Koa (Octanol-Air Partition Coefficient) | Data not available | Represents the partitioning between organic matter (like vegetation and soil) and the atmosphere. It is a crucial parameter for understanding the "grasshopper effect." |

Atmospheric Transport

Atmospheric transport is the primary and most rapid pathway for the global distribution of semi-volatile organic compounds like this compound. This process involves several key stages:

Volatilization: The compound enters the atmosphere from its source through volatilization from soil, water, or during industrial processes.

Atmospheric Residence and Transport: Once in the atmosphere, this compound can exist in the gas phase or adsorbed to atmospheric particles (aerosols). The partitioning between these two phases is a critical factor in its transport. Less chlorinated congeners are generally more volatile and tend to be present in the gas phase, allowing for long-distance transport with air masses.

Deposition: The compound is removed from the atmosphere through dry deposition (gravitational settling of particles) and wet deposition (scavenging by rain, snow, and fog).

A phenomenon known as the "grasshopper effect" or global distillation plays a significant role in the accumulation of POPs in colder regions. This process involves cycles of volatilization in warmer temperatures and deposition in cooler temperatures. As the chemical is transported towards the poles, it undergoes repeated cycles of deposition and re-volatilization, effectively "hopping" across the globe. This leads to the "cold condensation" of these compounds in polar regions, far from their original sources.

Oceanic Transport

While slower than atmospheric transport, oceanic currents also contribute to the global distribution of persistent organic pollutants. This compound can enter marine environments through atmospheric deposition, riverine inputs, and runoff from contaminated land. Once in the ocean, it can be transported over long distances by major current systems. Its relatively low water solubility and high Log Kow suggest that it will likely be associated with suspended organic particles and sediments in the water column.

Biotic Transport

The high lipophilicity of this compound, as indicated by its high Log Kow value, suggests a strong tendency to bioaccumulate in the fatty tissues of living organisms. This bioaccumulation can lead to biomagnification, where the concentration of the chemical increases at successively higher levels in the food web. Migratory species such as marine mammals, seabirds, and fish can accumulate this compound in their tissues and transport it over vast distances during their migrations. For example, the presence of various PCDEs has been documented in Arctic marine mammals, which can act as biological vectors for the transport of these contaminants.

Research Findings on Polychlorinated Diphenyl Ethers (PCDEs)

While specific research on the long-range transport of this compound is scarce, studies on the broader class of PCDEs provide valuable insights. Research has shown that PCDEs are ubiquitously present in the environment, including in remote regions such as the Arctic, which is a clear indicator of their capacity for long-range transport nih.gov.

The congener patterns of PCDEs found in remote environments often differ from those at the source, with a higher proportion of the more volatile, lower-chlorinated congeners being present in the atmosphere of remote regions. This observation is consistent with the principles of global fractionation.

Modeling studies that predict the long-range transport potential of organic chemicals based on their physicochemical properties are crucial tools in the absence of extensive monitoring data. These models consistently categorize compounds with properties similar to this compound as having a significant potential for long-range environmental transport.

Environmental Fate and Transformation of 2,2 ,6 Trichlorodiphenyl Ether

Biogeochemical Cycling and Environmental Partitioning Behavior

The movement and distribution of 2,2',6-trichlorodiphenyl ether in the environment are dictated by partitioning processes between air, water, soil, and sediment. The physicochemical properties of PCDEs, such as their low water solubility and high octanol-water partition coefficients, indicate a strong tendency to sorb to organic matter in soil and sediment.

Polychlorinated diphenyl ethers have been detected in various environmental matrices, including water, soil, and biological samples, with sediments acting as a significant sink. nih.gov Concentrations of total PCDEs in sediments have been found to range from non-detectable levels up to 3,980,000 ng/g dry weight in some studies. nih.gov The accumulation of these compounds in sediments is primarily driven by their hydrophobicity. Once in the sediment, they can persist for long periods and may be buried deeper over time.

Table 1: General Physicochemical Properties of Polychlorinated Diphenyl Ethers (PCDEs)

| Property | Range of Values for PCDEs | Implication for Environmental Fate |

| Log Kow (Octanol-Water Partition Coefficient) | 4.38 to 8.31 nih.gov | High values indicate a strong tendency to partition from water into organic phases like sediment organic carbon and lipids in organisms. |

| Water Solubility (Sw,l) | -12.95 to -4.21 (log mol/L) nih.gov | Low water solubility limits their concentration in the aqueous phase and promotes association with particulate matter. |

| Vapor Pressure (PL) | -5.97 to -0.27 (log Pa) nih.gov | Lower chlorinated congeners are more volatile and can undergo atmospheric transport. |

Note: Specific experimental data for this compound were not found. The table presents the range for the entire PCDE class.

The exchange of this compound between environmental compartments is a dynamic process. The air-water exchange is governed by the Henry's Law constant, which for many PCDEs indicates a potential for volatilization from water surfaces, particularly for the lower chlorinated congeners.

The water-sediment exchange is a critical process controlling the ultimate fate of this compound in aquatic systems. Due to its expected high hydrophobicity, this compound will strongly partition to suspended particles in the water column, which then settle and become part of the sediment bed. Resuspension of sediments can re-introduce the compound into the water column, making it available for further transport and biological uptake. The sediment-water partition coefficient (Koc), normalized to organic carbon content, is a key parameter in describing this process. While specific Koc values for this compound are not available, QSAR models for PCDEs suggest a strong sorption to sediment organic matter. researchgate.net

Biotic Transformation Pathways

The persistence of chlorinated aromatic compounds in the environment is often determined by their susceptibility to microbial degradation. For many chlorinated organic pollutants, biodegradation is the primary mechanism of removal.

The microbial degradation of PCDEs is not as extensively studied as that of PCBs. However, research on related compounds, such as polybrominated diphenyl ethers (PBDEs) and the parent diphenyl ether molecule, provides insights into potential transformation pathways. Aerobic bacteria that are capable of degrading PCBs have been shown to transform PBDEs, with the extent of transformation generally decreasing with an increasing number of halogen substituents. nih.gov The degradation of diphenyl ethers can be initiated by dioxygenase enzymes, which catalyze the insertion of two oxygen atoms into the aromatic ring. This can occur at two principal locations, leading to different degradation pathways.

In lateral dioxygenation, the enzyme attacks two adjacent carbon atoms on one of the aromatic rings. This process, commonly observed in the degradation of aromatic hydrocarbons, leads to the formation of a cis-dihydrodiol. This intermediate is then typically dehydrogenated to a catechol, which can undergo ring cleavage, breaking down the aromatic structure. For chlorinated diphenyl ethers, this pathway would likely involve the formation of chlorinated catechols and subsequently chlorinated muconic acids, which can be further metabolized. While this is a plausible pathway for this compound, specific studies confirming this route and identifying the resulting metabolites are lacking.

Angular dioxygenation involves an enzymatic attack on the carbon atom adjacent to the ether linkage and the ether-linked carbon itself. This has been identified as a key step in the degradation of dibenzofuran (B1670420) and dibenzo-p-dioxin, which are structurally related to diphenyl ethers. A novel ring-cleavage angular dioxygenase has been identified in Sphingobium phenoxybenzoativorans SC_3 that can degrade diphenyl ether. asm.orgnih.gov This enzyme catalyzes the dioxygenation at the angular and its neighboring carbon, leading to the cleavage of a C-C bond in the aromatic ring without breaking the ether linkage initially. asm.orgnih.gov This pathway represents a different mechanism for initiating the breakdown of the diphenyl ether structure. The applicability of this pathway to chlorinated diphenyl ethers like this compound remains an area for further research. The presence and position of chlorine atoms on the aromatic rings can significantly influence the susceptibility of the molecule to enzymatic attack and the subsequent degradation pathway.

Microbial Degradation Mechanisms and Pathways

Characterization of Key Enzymatic Systems Involved in PCDE Degradation

The microbial degradation of polychlorinated diphenyl ethers (PCDEs), including the specific congener this compound, is a critical process in the environmental fate of these persistent organic pollutants. The enzymatic machinery of various microorganisms plays a central role in initiating the breakdown of these stable compounds. The key enzymatic systems involved in the degradation of chlorinated aromatic compounds, and by extension PCDEs, are primarily oxygenases and peroxidases. These enzymes catalyze the initial attack on the aromatic rings, a crucial step that increases their water solubility and susceptibility to further breakdown.

Dioxygenases are a major class of enzymes responsible for the initial oxidation of aromatic compounds in many bacteria. researchgate.net These enzymes incorporate both atoms of molecular oxygen into the substrate. In the context of PCDEs, Rieske non-heme iron dioxygenases are particularly important. They catalyze the dihydroxylation of the aromatic ring, forming a cis-dihydrodiol. This step breaks the aromaticity of the ring, making it susceptible to cleavage by other enzymes. The resulting dihydroxylated intermediates, such as catechols, can then be processed through either ortho or meta cleavage pathways, leading to the opening of the ring and subsequent metabolism. researchgate.net

Monooxygenases , another critical group of enzymes, incorporate a single oxygen atom from O2 into the substrate, with the second oxygen atom being reduced to water. mdpi.com Within this category, cytochrome P450 (CYP) monooxygenases are of significant interest. nih.govnih.govupr.edu These heme-containing enzymes are widespread in nature, found in bacteria, fungi, and higher organisms. upr.edu In fungi, such as the white-rot fungus Phanerochaete chrysosporium, CYP systems have been shown to be essential for the degradation of various environmental toxicants under specific nutrient conditions. nih.gov They can hydroxylate the aromatic rings of PCDEs, which is a key detoxification step and a prerequisite for further degradation. The hydroxylation increases the polarity of the molecule and can provide a site for subsequent enzymatic attack. Studies on other chlorinated compounds like trichloroethylene (B50587) have demonstrated the central role of specific CYP isozymes, such as CYP2E1, in their metabolism. nih.gov

Peroxidases , such as lignin (B12514952) peroxidase (LiP) and manganese peroxidase (MnP) from white-rot fungi, and other plant-derived peroxidases like horseradish peroxidase (HRP) and soybean peroxidase (SBP), also contribute to the degradation of chlorinated aromatic compounds. mdpi.comnih.gov These enzymes utilize hydrogen peroxide to oxidize a wide range of substrates. Their mechanism is generally non-specific, which allows them to act on a variety of persistent pollutants. Peroxidases generate highly reactive radical intermediates from the substrate, which can then undergo spontaneous cleavage, polymerization, or further enzymatic reactions. For compounds similar to PCDEs, such as chlorophenols, peroxidases have been shown to effectively catalyze their oxidation and removal from contaminated environments. mdpi.comnih.gov

The table below summarizes the key enzymatic systems and their roles in the degradation of compounds structurally related to this compound.

| Enzymatic System | Enzyme Class | General Function in Degradation | Example Organisms/Sources |

| Dioxygenases | Oxidoreductase | Incorporation of both atoms of O2, leading to ring dihydroxylation and subsequent ring cleavage. | Bacteria (e.g., Pseudomonas sp.) |

| Cytochrome P450 Monooxygenases | Oxidoreductase | Incorporation of one oxygen atom, leading to hydroxylation of the aromatic ring. | Bacteria, Fungi (Phanerochaete chrysosporium), Animals, Plants |

| Peroxidases | Oxidoreductase | Oxidation of the substrate using H2O2, generating reactive radical intermediates. | Fungi (Phanerochaete chrysosporium), Plants (Horseradish, Soybean) |

These enzymatic systems represent the primary mechanisms by which microorganisms can initiate the breakdown of persistent chlorinated aromatic compounds like this compound. The specific enzymes and pathways involved can vary significantly between different microbial species and are influenced by a range of environmental factors.

Influence of Environmental Factors on Microbial Degradation (e.g., pH, Temperature, Soil Redox Potential, Organic Matter)

The efficiency of microbial degradation of this compound is not solely dependent on the presence of capable microorganisms and their enzymatic systems. A variety of environmental factors can significantly influence the rate and extent of biodegradation in soil, sediment, and aquatic environments. These factors can directly affect microbial activity, enzyme stability, and the bioavailability of the pollutant.

pH: The pH of the environment is a critical parameter that affects microbial growth and enzyme activity. Most bacteria and fungi involved in the degradation of chlorinated aromatic compounds have optimal pH ranges for growth and enzymatic function. For instance, the activity of horseradish peroxidase in degrading 2,6-dichlorophenol (B41786) was found to decrease markedly as the pH was raised above a certain point, with an inflection point around pH 6.6-6.9, which corresponds to the pKa of the substrate. nih.gov Deviations from the optimal pH can lead to a reduction in degradation rates due to changes in enzyme conformation or alterations in the protonation state of the substrate.

Temperature: Temperature influences microbial metabolism and the kinetics of enzymatic reactions. Generally, an increase in temperature, up to an optimal point, will increase the rate of biodegradation. However, temperatures that are too high can lead to enzyme denaturation and a cessation of microbial activity. The optimal temperature for the degradation of a specific pollutant will depend on the psychrophilic, mesophilic, or thermophilic nature of the degrading microbial community.

Soil Redox Potential: The redox potential of the soil or sediment, which is a measure of the availability of electrons, determines whether aerobic or anaerobic degradation processes will dominate. The initial steps in the degradation of many chlorinated aromatic compounds, particularly the action of oxygenases, require molecular oxygen, and thus proceed under aerobic (oxidizing) conditions. okstate.edu In contrast, under anaerobic (reducing) conditions, a process known as reductive dechlorination can occur, where chlorine atoms are removed from the diphenyl ether molecule and replaced with hydrogen atoms. This process can be a crucial first step in the degradation of highly chlorinated congeners, making them more susceptible to subsequent aerobic degradation.

Organic Matter: The presence of organic matter in soil and sediment can have a dual effect on the degradation of this compound. On one hand, organic matter can serve as a primary source of carbon and energy for the degrading microorganisms, potentially enhancing their activity through a process known as co-metabolism. Some microorganisms degrade pollutants not as a direct food source, but incidentally, while metabolizing other substrates. On the other hand, high levels of organic matter can lead to strong sorption of hydrophobic compounds like PCDEs, which reduces their bioavailability and accessibility to microbial enzymes, thereby hindering their degradation.

The interplay of these environmental factors creates a complex matrix of conditions that ultimately determines the persistence of this compound in the environment. Understanding these influences is crucial for developing effective bioremediation strategies.

Bioaccumulation and Biotransformation in Higher Organisms

While microorganisms play a key role in the environmental degradation of this compound, higher organisms, including fish, birds, and mammals, can also take up and metabolize this compound. Due to its lipophilic nature, this compound has the potential to bioaccumulate in the fatty tissues of organisms and biomagnify through the food chain. Once absorbed, it can undergo biotransformation, a process that can lead to either detoxification or, in some cases, the formation of more toxic metabolites.

Metabolic Pathways and Identification of Biotransformation Products (e.g., Hydroxylated Metabolites, Predioxin Formation)

The primary metabolic pathway for this compound in higher organisms is oxidative metabolism, predominantly mediated by the cytochrome P450 (CYP) enzyme system . nih.govupr.edu This system is a superfamily of enzymes responsible for the Phase I metabolism of a vast array of xenobiotics. nih.gov The initial step in the biotransformation of this compound is typically the hydroxylation of one of the aromatic rings. This reaction is catalyzed by CYP enzymes and results in the formation of various hydroxylated metabolites (OH-PCDEs).

The position of hydroxylation on the diphenyl ether structure is crucial as it determines the subsequent metabolic fate and potential toxicity of the resulting metabolite. Following hydroxylation, these metabolites can be conjugated with endogenous molecules such as glucuronic acid or sulfate (B86663) in Phase II metabolism, which increases their water solubility and facilitates their excretion from the body.

However, a significant concern with the metabolism of certain PCDE congeners, particularly those with chlorine atoms in the 2, 2', and 6 positions, is the potential for the formation of polychlorinated dibenzofurans (PCDFs) or their precursors, known as "predioxins". The formation of these toxic compounds can occur through an intramolecular cyclization reaction of specific hydroxylated metabolites. For this compound, hydroxylation at the 6' position, followed by the elimination of the chlorine atom at the 2 position, can lead to the formation of a chlorinated dibenzofuran. PCDFs are structurally similar to dioxins and are known for their high toxicity.

Congener-Specific Biotransformation Rates and Influencing Factors

The rate of biotransformation of PCDEs can vary significantly depending on the specific congener. The number and position of chlorine atoms on the diphenyl ether structure influence how the molecule interacts with the active site of metabolic enzymes like CYPs. For example, the presence of chlorine atoms at the ortho positions (2, 2', 6, 6') can sterically hinder the molecule's access to the enzymatic active site, potentially slowing down the rate of metabolism.

Several factors can influence the rate of biotransformation in an organism. These include:

Species-specific differences: The expression and activity of CYP enzymes can vary greatly between different species, leading to different metabolic profiles and rates of elimination.

Individual variability: Within a species, there can be inter-individual differences in metabolism due to genetic polymorphisms in the genes encoding for CYP enzymes. nih.gov

Induction of enzymes: Exposure to certain chemicals, including some PCDEs themselves, can lead to an increase in the production of CYP enzymes. This induction can enhance the metabolism of the compound, but it can also potentially increase the formation of toxic metabolites.

Co-exposure to other chemicals: The presence of other xenobiotics can either inhibit or induce the activity of CYP enzymes, thereby affecting the biotransformation rate of this compound. researchgate.net

The study of congener-specific biotransformation is essential for accurately assessing the bioaccumulation potential and toxicological risk associated with exposure to complex mixtures of PCDEs found in the environment.

Abiotic Transformation Processes

In addition to microbial and metabolic processes, this compound can also be transformed in the environment through abiotic processes, with photolytic degradation being a primary pathway.

Photolytic Degradation Mechanisms (e.g., Photodechlorination, Formation of Chlorinated Dibenzofurans)

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. For this compound, photolysis can proceed through several mechanisms, leading to its degradation but also potentially to the formation of toxic byproducts.

Photodechlorination is a major photolytic pathway for chlorinated aromatic compounds. In this process, the absorption of UV light provides the energy to break a carbon-chlorine bond. This can occur through direct photolysis, where the molecule itself absorbs the light, or through indirect photolysis, where other substances in the environment (photosensitizers) absorb the light and transfer the energy to the PCDE molecule. The cleavage of the C-Cl bond results in the removal of a chlorine atom, which is typically replaced by a hydrogen atom from the surrounding medium (e.g., water or organic matter). This process leads to the formation of lower-chlorinated diphenyl ether congeners. Stepwise photodechlorination can eventually lead to the complete removal of all chlorine atoms.

A more concerning photolytic pathway is the formation of polychlorinated dibenzofurans (PCDFs) . This transformation can occur through an intramolecular cyclization reaction, similar to the process observed in metabolic pathways. For this compound, the ortho-chlorine atoms are key to this reaction. Upon absorption of UV light, a C-Cl bond can be cleaved, and a new bond can form between the two aromatic rings, leading to the formation of a PCDF. This process is of significant environmental concern because PCDFs are generally more toxic and persistent than their parent PCDE compounds.

The efficiency of these photolytic processes is influenced by various environmental factors, including the intensity and wavelength of light, the presence of photosensitizers (such as humic substances in water), and the physical state of the compound (e.g., dissolved in water, adsorbed to particles, or in the gas phase).

Pyrolytic Degradation Processes

The pyrolytic degradation of this compound is a significant transformation pathway, particularly in environments subjected to high temperatures such as industrial fires or waste incineration. While specific studies on the pyrolysis of the this compound isomer are not extensively detailed in publicly available literature, the thermal behavior of polychlorinated diphenyl ethers (PCDEs) as a class has been investigated. These studies indicate that pyrolysis can lead to the formation of highly toxic and environmentally persistent compounds, most notably polychlorinated dibenzofurans (PCDFs).

The primary mechanism for the formation of PCDFs from PCDEs during pyrolysis involves an intramolecular cyclization reaction. This process is believed to proceed through a series of steps initiated by the high-temperature conditions. The ether linkage in the diphenyl ether structure facilitates this transformation. At elevated temperatures, a C-H bond and a C-Cl bond on adjacent phenyl rings can be cleaved, leading to the formation of a new C-C bond and the elimination of a molecule of hydrogen chloride (HCl). This results in the formation of a dibenzofuran ring structure. The degree of chlorination of the resulting PCDF is dependent on the chlorine substitution pattern of the original PCDE congener.

For this compound, the positioning of the chlorine atoms is expected to influence the specific PCDF congeners formed. The pyrolysis of chlorinated aromatic compounds is a complex process that can yield a variety of products depending on the temperature, oxygen concentration, and the presence of other substances. In addition to PCDFs, other potential pyrolytic degradation products may include less chlorinated diphenyl ethers, chlorobenzenes, chlorophenols, and products of more extensive fragmentation and rearrangement reactions.

The formation of PCDFs is of significant environmental concern due to their well-documented toxicity, which is comparable to that of polychlorinated dibenzo-p-dioxins (PCDDs). The temperature range for the formation of these toxic byproducts from precursors like PCDEs is a critical factor. While PCDF formation can occur at temperatures ranging from 300°C to 800°C, the optimal window for their formation is generally considered to be in the lower end of this range. At higher temperatures, such as those achieved in efficient industrial incinerators (typically above 850°C) with sufficient residence time and oxygen, both the parent PCDEs and any formed PCDFs can be destroyed.

The pyrolytic behavior of PCDEs is analogous to that of polychlorinated biphenyls (PCBs), which are also known precursors to PCDFs under thermal stress. The key difference is the presence of the ether bridge in PCDEs, which can influence the specific reaction pathways and efficiencies of PCDF formation.

The following table summarizes the expected and potential products from the pyrolytic degradation of a generic trichlorodiphenyl ether, based on studies of related compounds. The yields and specific isomers would be dependent on the precise experimental conditions.

| Temperature Range (°C) | Major Degradation Products | Minor Degradation Products | Reaction Pathway |

|---|---|---|---|

| 300 - 600 | Dichlorodibenzofurans, Trichlorodibenzofurans | Chlorinated benzenes, Chlorinated phenols | Intramolecular Cyclization (PCDF formation) |

| 600 - 850 | Less chlorinated PCDFs, Chlorinated benzenes | Polychlorinated biphenyls (PCBs), Hydrocarbons | Dechlorination and Fragmentation |

| > 850 | CO₂, H₂O, HCl | Trace amounts of simpler organic compounds | Complete Combustion/Destruction |

Advanced Analytical Methodologies for 2,2 ,6 Trichlorodiphenyl Ether and Pcdes

Sample Preparation and Extraction Techniques for Diverse Environmental Matrices

The initial and often most critical step in the analysis of PCDEs is the effective extraction of the target analytes from the complex sample matrix. The choice of extraction technique is highly dependent on the physical and chemical properties of the matrix, whether it is aqueous or solid.

For aqueous matrices such as river, lake, or drinking water, the primary challenge is to efficiently transfer the lipophilic PCDEs from the water phase to an organic solvent.

Liquid-Liquid Extraction (LLE): This is a conventional and widely used method for extracting PCDEs from water. It involves partitioning the analytes between the aqueous sample and a water-immiscible organic solvent, such as hexane (B92381) or dichloromethane. The efficiency of the extraction depends on the solvent-water partition coefficient of the compounds and the solvent-to-sample volume ratio. Multiple extractions are often performed to ensure high recovery.

Continuous Liquid-Liquid Extraction (CLLE): As an alternative to manual LLE, CLLE provides a more exhaustive extraction with less solvent consumption. This technique is particularly useful for large sample volumes and for analytes with lower partition coefficients.

Solid-Phase Extraction (SPE): SPE has become a popular alternative to LLE, offering advantages such as reduced solvent usage, higher sample throughput, and the potential for automation. cdc.gov In SPE, the water sample is passed through a cartridge containing a solid sorbent (e.g., C18-bonded silica) that retains the PCDEs. The analytes are then eluted with a small volume of an appropriate organic solvent.

Stir Bar Sorptive Extraction (SBSE): SBSE is a sensitive extraction technique that utilizes a magnetic stir bar coated with a polydimethylsiloxane (B3030410) (PDMS) phase. The stir bar is placed in the water sample, and the PCDEs partition into the PDMS coating. After extraction, the stir bar is removed and the analytes are thermally desorbed directly into a gas chromatograph. This method has been optimized for the determination of 25 polychlorinated biphenyls (PCBs), a class of compounds structurally similar to PCDEs, in water samples. nih.gov For 8 ml water samples with methanol (B129727) addition and a 2-hour exposure time, recoveries ranged from 28% to 93%. nih.gov

Effervescent-Assisted Dispersive Liquid-Liquid Microextraction (EA-DLLME): This is a novel microextraction technique that has been applied to the analysis of polybrominated diphenyl ethers (PBDEs), which are structurally analogous to PCDEs. mdpi.com In this method, an extraction solvent and an effervescent agent (e.g., sodium bicarbonate and an acid) are added to the aqueous sample. The in-situ generation of carbon dioxide disperses the extraction solvent into fine droplets, creating a large surface area for efficient mass transfer of the analytes. mdpi.com

Below is a table summarizing the performance of various extraction techniques for related compounds in aqueous samples.

| Extraction Technique | Target Analytes | Sample Volume | Recovery (%) | Limit of Detection (LOD) | Source |

| SBSE-TD-GC/MS | 25 PCBs | 8 mL | 28 - 93 | 0.05 - 0.15 ng/L | nih.gov |

| EA-DLLME-SAP | 8 PBDEs | 5 mL | 67.2 - 102.6 | 1.0 - 5.0 ng/L (LOQ) | mdpi.com |

| LLME-SPME | Trichloroethylene (B50587) | 10 mL | 29 - 41 | - | researchgate.net |

| HSSPME | PCBs | 100 mL | - | sub-ng/L | researchgate.net |

Extracting PCDEs from solid matrices is more complex due to the strong binding of these hydrophobic compounds to organic matter and mineral surfaces. The sample often requires pre-treatment, such as drying, grinding, and homogenization, to ensure efficient extraction. lnhb.fr

Soxhlet Extraction: This is a classical and robust technique for extracting persistent organic pollutants (POPs) from solid samples. researchgate.net The sample is placed in a thimble and is continuously extracted with a cycling charge of fresh, hot solvent (e.g., a hexane/acetone mixture) over an extended period (typically 12-24 hours). While effective, it is time-consuming and requires large volumes of organic solvent. researchgate.net

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), PLE uses elevated temperatures (50-200°C) and pressures (1000-3000 psi) to extract analytes from solid samples with organic solvents. researchgate.net These conditions increase the efficiency and speed of the extraction process, significantly reducing solvent consumption and extraction time compared to Soxhlet. A study on PCBs used a hexane/methylene chloride mixture at 120°C and 1500 PSI for a 15-minute extraction. fms-inc.com

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and sample, accelerating the extraction process. researchgate.net The rapid heating of the solvent enhances the desorption of analytes from the matrix particles.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide analysis in food, the QuEChERS method has been adapted for other POPs, including PCBs, in matrices like soil. researchgate.netmdpi.com The method typically involves an initial extraction with an organic solvent (e.g., acetonitrile) and partitioning salts (e.g., magnesium sulfate (B86663), sodium chloride), followed by a dispersive solid-phase extraction (d-SPE) step for clean-up. A modified QuEChERS method for Aroclor 1254 in soil samples yielded recoveries between 95.3% and 103.2%. mdpi.com

Crude extracts from environmental samples often contain a variety of co-extracted interfering compounds (e.g., lipids, humic acids, sulfur) that can negatively affect chromatographic analysis and detection. cdc.govnih.gov Therefore, a clean-up step is almost always necessary to remove these interferences.

Adsorption Chromatography: This is the most common clean-up technique, using columns packed with adsorbents like silica (B1680970) gel, Florisil, or alumina. cdc.govnih.govnih.gov By using solvents of different polarities, the target analytes can be separated from interfering compounds. For example, a multilayer silica gel column can be used, sometimes in combination with a Florisil micro-column, to separate different classes of compounds. nih.gov

Acid-Base Partition Cleanup: Concentrated sulfuric acid treatment is frequently used to remove lipids and other oxidizable organic matter from the extracts, particularly for biological and soil samples. nih.gov The extract is shaken with sulfuric acid, which destroys the interfering compounds while leaving the stable PCDEs in the organic phase.

Gel Permeation Chromatography (GPC): GPC separates molecules based on their size. It is highly effective for removing high-molecular-weight co-extractives, such as lipids and polymers, from the sample extracts before further analysis.

Solid-Phase Extraction (SPE): SPE cartridges can also be used for extract clean-up. Different sorbents can be selected to retain either the interferences or the target analytes, allowing for their separation. researchgate.net

A summary of different clean-up strategies and their applications is provided in the table below.

| Clean-up Technique | Adsorbent/Reagent | Target Analytes | Matrix | Purpose | Source |

| Column Chromatography | Multilayer silica gel & Florisil | PCDDs/Fs, dl-PCBs | Soil | Separation of POP congeners | nih.gov |

| Acid Treatment | Concentrated H₂SO₄ | PCDDs/Fs, dl-PCBs | Soil | Removal of humic substances, lipids | nih.gov |

| Column Chromatography | Florisil | PCBs, DDE | Human Milk, Serum | Removal of interferences | nih.gov |

| In-Cell Cleanup (PLE) | H₂SO₄ acid silica & Florisil | PCBs, PBDEs | Sediment | One-step extraction and cleanup | researchgate.net |

Chromatographic and Spectrometric Detection Methods

Following extraction and clean-up, the instrumental analysis is performed to separate, identify, and quantify 2,2',6-Trichlorodiphenyl ether and other PCDE congeners. Gas chromatography is the primary separation technique used for these compounds.

Gas chromatography with an electron capture detector (GC-ECD) is a well-established and highly sensitive technique for the analysis of halogenated compounds like PCDEs. nih.govtdi-bi.com

Principle: The GC separates the different PCDE congeners based on their boiling points and polarity as they pass through a capillary column. The ECD contains a radioactive source (typically Nickel-63) that emits beta particles, creating a steady stream of electrons. When electrophilic compounds like chlorinated diphenyl ethers elute from the column and enter the detector, they capture electrons, causing a decrease in the standing current. This decrease is measured as a positive signal. cdc.govthermofisher.com

Application: GC-ECD is known for its exceptional sensitivity to halogenated compounds, with detection limits often in the femtogram to picogram range. tdi-bi.comanalysis.rs However, its selectivity is limited, as it responds to any electron-capturing compound, which can lead to interferences from other co-eluting halogenated substances. Therefore, confirmation on a second GC column with a different polarity is often required to ensure accurate identification. tdi-bi.com Despite this limitation, GC-ECD remains a cost-effective and robust tool for routine monitoring of PCDEs. thermofisher.com

Gas chromatography coupled with mass spectrometry provides more definitive identification and quantification of PCDEs compared to GC-ECD.

Gas Chromatography-Mass Spectrometry (GC-MS): In a GC-MS system, the mass spectrometer acts as the detector. After separation in the GC column, molecules enter the MS ion source where they are ionized, typically by electron impact (EI). The resulting charged fragments are then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique fragmentation pattern that acts as a "chemical fingerprint" for a specific compound, allowing for highly confident identification. By operating the MS in selected ion monitoring (SIM) mode, where only specific ions characteristic of the target analytes are monitored, both sensitivity and selectivity are significantly enhanced. mdpi.com

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): For even greater selectivity, especially in complex matrices, tandem mass spectrometry (MS/MS) can be used. nih.gov In this technique (e.g., using a triple quadrupole mass spectrometer), a specific precursor ion for a target analyte is selected in the first mass analyzer, fragmented in a collision cell, and then a specific product ion is monitored in the second mass analyzer. This multiple reaction monitoring (MRM) mode greatly reduces chemical noise and interferences. nih.govnih.gov

High-Resolution Mass Spectrometry (GC-HRMS): GC coupled with a high-resolution mass spectrometer (e.g., time-of-flight or Orbitrap) provides highly accurate mass measurements of the molecular and fragment ions. nih.govnih.gov This high mass accuracy allows for the determination of the elemental composition of an ion, which provides an exceptionally high degree of confidence in compound identification and can distinguish between isobaric interferences (compounds with the same nominal mass but different elemental formulas). mdpi.comyoutube.com GC-HRMS is considered the gold standard for the analysis of trace levels of dioxin-like compounds, including certain PCDEs, due to its superior sensitivity and selectivity. nih.gov

A comparison of the key features of these detection methods is presented below.

| Detection Method | Principle | Selectivity | Sensitivity | Confidence in Identification |

| GC-ECD | Electron Capture | Moderate (Responds to all electrophilic compounds) | Very High (pg-fg) | Moderate (Requires confirmation) |

| GC-MS (SIM) | Mass-to-charge ratio of fragments | High | High (pg) | High |

| GC-MS/MS (MRM) | Precursor-to-product ion transition | Very High | Very High (fg) | Very High |

| GC-HRMS | High-accuracy mass measurement | Extremely High | Very High (fg) | Extremely High |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of organic molecules, including polychlorinated diphenyl ethers (PCDEs) like this compound. By providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms, NMR allows for the precise determination of the substitution pattern on the aromatic rings.

For this compound, both ¹H NMR and ¹³C NMR spectroscopy are employed.

¹H NMR Spectroscopy : This technique provides information about the number of different types of protons and their neighboring environments. In this compound, the seven aromatic protons would exhibit distinct signals in the aromatic region of the spectrum (typically 6.5-8.0 ppm). The chemical shift of each proton is influenced by the electron-withdrawing effects of the adjacent chlorine atoms and the ether linkage. Protons ortho to a chlorine atom are generally shifted downfield (to a higher ppm value). Spin-spin coupling between adjacent protons would result in complex splitting patterns (e.g., doublets, triplets, multiplets), which can be analyzed to determine the relative positions of the protons on each ring.

¹³C NMR Spectroscopy : This method provides information on the carbon skeleton of the molecule. A unique signal is observed for each chemically distinct carbon atom. For this compound, 12 distinct signals would be expected in the aromatic region (typically 110-160 ppm). The chemical shifts of the carbon atoms are significantly affected by the attached substituents. Carbons bonded directly to chlorine atoms or the oxygen of the ether linkage show the largest downfield shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted Chemical Shift (δ, ppm) | Influencing Factors |

| Aromatic Protons (C-H) | 6.8 - 7.5 | Proximity to chlorine atoms and ether bridge causes shifts within the aromatic region. |

| Aromatic Carbons (C-H) | 115 - 135 | Standard aromatic carbon region. |

| Aromatic Carbons (C-Cl) | 128 - 140 | Deshielding effect from the attached chlorine atom. |

| Aromatic Carbons (C-O) | 150 - 160 | Strong deshielding effect from the ether oxygen. |

Note: The values presented are typical ranges for chlorinated aromatic compounds and may vary based on the specific solvent and experimental conditions.

Infrared (IR) Spectrometry for Characterization

The IR spectrum of this compound would exhibit several characteristic absorption bands corresponding to the vibrations of its constituent parts: the aromatic rings, the C-O-C ether linkage, and the C-Cl bonds.

Key vibrational modes for this compound include:

Aromatic C-H Stretching : These vibrations typically appear at wavenumbers just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹). pressbooks.pub

Aromatic C=C Stretching : The stretching of the carbon-carbon double bonds within the aromatic rings gives rise to a series of sharp peaks in the 1450 to 1600 cm⁻¹ region. pressbooks.pub The presence of multiple bands in this area is highly characteristic of an aromatic compound.

C-O-C (Ether) Stretching : The asymmetric stretching of the diaryl ether bond is a strong and characteristic absorption, typically found in the 1200-1250 cm⁻¹ region.

C-Cl Stretching : The carbon-chlorine bond vibrations produce strong absorptions in the fingerprint region of the spectrum, generally between 1000 and 1100 cm⁻¹ for aryl chlorides.

C-H Out-of-Plane Bending : Strong absorptions in the 690 to 900 cm⁻¹ range are due to the out-of-plane bending of the aromatic C-H bonds. The exact position of these bands can provide information about the substitution pattern of the benzene (B151609) rings. pressbooks.pub

Table 2: Characteristic Infrared Absorption Bands for this compound

| Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3030 - 3100 | Medium to Weak |

| Aromatic C=C Ring Stretch | 1450 - 1600 | Medium to Strong (multiple bands) |

| Asymmetric C-O-C Stretch | 1200 - 1250 | Strong |

| Aryl C-Cl Stretch | 1000 - 1100 | Strong |

| Aromatic C-H Out-of-Plane Bend | 690 - 900 | Strong |

Development and Validation of Ultra-Trace Level Quantification Methods

The detection and quantification of this compound and other PCDEs in environmental and biological matrices often require highly sensitive analytical methods capable of reaching ultra-trace levels (ng/kg or pg/g). The development and validation of such methods are critical to ensure the reliability and accuracy of the data generated. High-resolution gas chromatography coupled with mass spectrometry (HRGC-MS) is the most common technique employed for this purpose.

The validation of an analytical method is a systematic process that demonstrates its suitability for the intended purpose. Key performance parameters are evaluated according to internationally recognized guidelines.

Method Validation Parameters:

Linearity : The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. It is typically evaluated by analyzing a series of standards at different concentrations and assessing the coefficient of determination (R²) of the resulting calibration curve, which should ideally be >0.99.

Limit of Detection (LOD) : The lowest concentration of an analyte that can be reliably detected by the method. It is often estimated based on the signal-to-noise ratio (typically S/N ≥ 3) or the standard deviation of blank measurements. researchgate.net

Limit of Quantification (LOQ) : The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. The LOQ is typically higher than the LOD (e.g., S/N ≥ 10 or 3.33 times the LOD) and represents the lower limit for quantitative reporting. wisconsin.edu

Accuracy : The closeness of the measured value to the true value. It is usually assessed by analyzing certified reference materials (CRMs) or by performing recovery studies on spiked matrix samples. Recoveries are typically expected to be within a range of 70-120%.

Precision : The degree of agreement among independent measurements under specified conditions. It is expressed as the relative standard deviation (RSD) of replicate measurements. Repeatability (intra-day precision) and reproducibility (inter-day or inter-laboratory precision) are evaluated, with acceptance criteria often set at RSD < 15-20%. vliz.be

Specificity/Selectivity : The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is particularly important for PCDE analysis to avoid interference from structurally similar compounds like PCBs.

Table 3: Representative Validation Parameters for an Ultra-Trace PCDE Quantification Method (HRGC-MS)

| Parameter | Acceptance Criterion | Typical Result |

| Linearity (R²) | > 0.99 | 0.998 |

| Limit of Detection (LOD) | S/N ratio ≥ 3 | 0.1 ng/kg |

| Limit of Quantification (LOQ) | S/N ratio ≥ 10 | 0.4 ng/kg vliz.be |

| Accuracy (% Recovery) | 70 - 120% | 85 - 110% |

| Precision (RSD) | < 20% | < 15% |

Quality Assurance and Quality Control Protocols in PCDE Analysis

A comprehensive QA/QC plan for PCDE analysis should encompass all stages of the analytical process, from sample collection to final data reporting. cdc.gov

Key elements of a QA/QC program include:

Method Blanks : A clean matrix sample that is processed and analyzed in the same manner as the field samples. Method blanks are used to monitor for contamination introduced during the analytical procedure. Analyte levels should be below the limit of detection.

Certified Reference Materials (CRMs) : Materials of a similar matrix to the samples, containing certified concentrations of the target analytes. wur.nl CRMs are analyzed to assess the accuracy and precision of the entire analytical method. nih.gov The measured values should fall within the certified range provided by the manufacturer.

Laboratory Control Samples (LCS) / Spiked Blanks : A clean matrix spiked with a known concentration of the analytes. The LCS is used to monitor the performance of the method and the laboratory. Recovery of the spiked analytes is calculated and compared against established control limits.

Matrix Spikes / Matrix Spike Duplicates (MS/MSD) : Aliquots of a field sample are spiked with a known amount of analyte and analyzed alongside the original sample. MS/MSD results are used to evaluate the effect of the sample matrix on the analytical method's accuracy and precision.

Surrogate Standards : Compounds that are chemically similar to the target analytes but not expected to be present in the samples (e.g., ¹³C-labeled PCDE congeners). They are added to every sample, blank, and standard before extraction to monitor the efficiency of the sample preparation and analysis process for each individual sample. nih.gov

Proficiency Testing (PT) : Regular participation in inter-laboratory comparison studies where "blind" samples are analyzed. PT schemes are an external measure of a laboratory's analytical performance and competence.

Table 4: Summary of Key Quality Control Checks in PCDE Analysis

| QC Check | Purpose | Frequency | Acceptance Criteria |

| Method Blank | Monitor for laboratory contamination | One per analytical batch | Below Limit of Quantification (LOQ) |

| Certified Reference Material (CRM) | Assess method accuracy and precision | One per analytical batch (if available) | Within certified range |

| Laboratory Control Sample (LCS) | Monitor overall method performance | One per analytical batch | 70-130% recovery |

| Matrix Spike / Duplicate (MS/MSD) | Evaluate matrix effects on accuracy/precision | One per 20 samples or per matrix type | 60-140% recovery; RPD < 30% |

| Surrogate Standards | Monitor individual sample preparation efficiency | Added to every sample | 50-150% recovery |

Theoretical and Computational Studies on 2,2 ,6 Trichlorodiphenyl Ether Reactivity and Environmental Behavior

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations and molecular modeling serve as powerful tools to investigate the intrinsic properties of 2,2',6-Trichlorodiphenyl ether at the atomic level. These computational methods allow for the examination of molecular structure, stability, and reactivity, providing data that is often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) for Investigating Reaction Energetics and Mechanisms

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it highly suitable for studying chemical reactions involving molecules like this compound. DFT calculations can elucidate the thermochemistry of chemical processes, such as degradation or transformation reactions. arxiv.org By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and products.

This allows for the determination of activation energies and reaction enthalpies, which are critical for understanding reaction rates and feasibility. arxiv.org For instance, DFT could be employed to model the energetic pathways of hydroxyl radical-initiated oxidation of this compound in the atmosphere. Such calculations would reveal the most likely sites of radical attack and the stability of the resulting intermediates, thereby clarifying its atmospheric degradation mechanism. While specific DFT studies on the reaction energetics of this compound are not prevalent, the methodology has been successfully applied to understand the activation of other chlorinated phenols, demonstrating its potential to elucidate degradation pathways. researchgate.net

Computational Analysis of Chemical Reactivity and Electron Transfer Properties

The chemical reactivity of this compound can be effectively analyzed using descriptors derived from DFT calculations. nih.gov These descriptors provide quantitative measures of a molecule's susceptibility to various types of chemical reactions. Key reactivity indicators include:

Highest Occupied Molecular Orbital (HOMO) energy: Relates to the ability of a molecule to donate electrons.

Lowest Unoccupied Molecular Orbital (LUMO) energy: Relates to the ability of a molecule to accept electrons.

HOMO-LUMO gap: A larger gap implies greater molecular stability and lower reactivity.

Chemical Potential (μ): Describes the tendency of electrons to escape from the system.

Global Hardness (η): Measures the resistance to change in electron distribution or charge transfer.

Electrophilicity Index (ω): A global measure of a molecule's electrophilic nature.

By calculating these values for this compound, scientists can predict its behavior in electron transfer processes, which are fundamental to many environmental degradation and biological toxicity mechanisms. frontiersin.org For example, a high electrophilicity index might suggest a greater potential for the compound to interact with biological nucleophiles like DNA and proteins.

Table 1: Key Chemical Reactivity Descriptors from DFT

| Descriptor | Significance |

|---|---|

| HOMO Energy | Indicates electron-donating ability; higher energy suggests greater reactivity towards electrophiles. |

| LUMO Energy | Indicates electron-accepting ability; lower energy suggests greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap | Represents kinetic stability; a small gap suggests higher polarizability and reactivity. |

| Global Hardness (η) | Measures resistance to deformation or polarization of the electron cloud. |

| Electrophilicity Index (ω) | Quantifies the energy lowering of a molecule when it accepts electrons. |

Molecular Conformation and Structural Characteristics

The three-dimensional structure of this compound dictates its physical properties and how it interacts with its environment. Computational modeling is used to determine the most stable conformation (geometry) of the molecule by finding the minimum energy state. nih.gov The presence of chlorine atoms at the 2, 2', and 6 positions results in significant steric hindrance around the ether linkage.

This steric strain forces the two phenyl rings to adopt a twisted, non-planar conformation relative to each other. Molecular modeling can precisely calculate the dihedral angle between the rings, as well as all bond lengths and bond angles. nih.gov Understanding this specific 3D arrangement is crucial, as it influences the molecule's octanol-water partition coefficient (Kow), vapor pressure, and its ability to fit into the active sites of enzymes or receptors, which is a key factor in its biological activity.

Table 2: Computed Molecular Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₇Cl₃O nih.gov |

| Molecular Weight | 273.5 g/mol nih.gov |

| Monoisotopic Mass | 271.956248 Da nih.gov |

| IUPAC Name | 1,3-dichloro-2-(2-chlorophenoxy)benzene nih.gov |

| XLogP3 | 5.3 nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Fate and Biological Interactions

Quantitative Structure-Activity Relationship (QSAR) models are theoretical, computerized tools that predict the properties of chemicals based on their molecular structure. aftonchemical.com These models are essential for assessing the environmental fate and potential toxicity of compounds like this compound, especially when experimental data is scarce. ecetoc.orgepa.gov

A QSAR model is a mathematical equation that correlates chemical structure, represented by numerical descriptors, with a specific activity or property (the endpoint). ecetoc.org For this compound, QSAR models can be developed to predict:

Physicochemical properties: Water solubility, vapor pressure, and the octanol-water partition coefficient (Kow).

Environmental fate parameters: Rates of biodegradation, atmospheric photo-oxidation, and bioaccumulation factor (BAF).

Ecotoxicological endpoints: Acute toxicity to aquatic organisms like fish, daphnids, and algae.

The development of a QSAR model involves creating a "training set" of structurally similar chemicals with known experimental data for the endpoint of interest. ecetoc.org Descriptors for these chemicals, which can be constitutional, topological, quantum-chemical, or 3D, are then used in statistical methods to build the predictive model. Once validated, the model can be used to estimate the properties of this compound based on its calculated descriptors. This approach is a cost-effective and ethical way to fill data gaps for regulatory purposes and prioritize chemicals for further testing. aftonchemical.com

Environmental Fate Modeling and Simulation

To understand the broader environmental impact of this compound, scientists use environmental fate models. These simulations predict how a chemical moves and accumulates in the environment over time.

Multimedia Mass Balance Models for Predicting Environmental Partitioning and Transport

Multimedia mass balance models, often based on the concept of fugacity, are powerful tools for simulating the environmental fate of organic pollutants. eolss.net These models divide the environment into a series of interconnected compartments, such as air, water, soil, sediment, and biota. eolss.net The model uses the chemical's physicochemical properties (like solubility, vapor pressure, and partition coefficients) and environmental parameters to calculate the rates of transport and transformation processes. eolss.netdiva-portal.org

For this compound, a multimedia model would simulate processes including:

Volatilization from water to air.

Wet and dry deposition from the atmosphere. diva-portal.org

Sorption to soil and sediment particles.

Runoff from soil into water bodies.

Degradation in each environmental compartment.

By solving a series of mass balance equations for each compartment, the model can predict the environmental concentration and distribution of the chemical. eolss.net These models are particularly useful for assessing the persistence and long-range transport potential of a substance, helping to determine if a chemical released in one area can travel to remote regions like the Arctic. diva-portal.org

Table 3: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-(2,6-dichlorophenyl)-acrylamide |

| 2,4-dichlorophenol |

| 2,4,6-trichlorophenol |

| pentachlorophenol (B1679276) |

Scenario Analysis for Emissions and Contaminant Levels in Various Environmental Compartments

Currently, specific scenario analyses detailing the emissions and predicted environmental concentrations of this compound in various environmental compartments are not available in the public scientific literature. While research exists on the general class of polychlorinated diphenyl ethers (PCDEs), providing ranges of total PCDE concentrations, detailed modeling studies and scenario-based assessments for individual congeners such as this compound are lacking.

Scenario analysis is a crucial tool in environmental risk assessment. It involves developing and evaluating hypothetical situations to understand the potential environmental fate and distribution of a chemical under different conditions. Such analyses for this compound would typically involve:

Emission Scenarios: Estimating potential releases into the environment from various sources. This would include direct industrial discharges, formation as an unintended byproduct in chemical manufacturing processes, and release from products containing this compound. Different scenarios might consider varying levels of industrial production, use, and disposal, as well as the effectiveness of emission control technologies.

Environmental Fate Modeling: Using computational models to predict the transport, partitioning, and transformation of the compound in the environment. These models would simulate its distribution among air, water, soil, and sediment based on its physicochemical properties.

Contaminant Level Prediction: Forecasting the resulting concentrations of this compound in different environmental media under each emission scenario. This would provide valuable data for assessing potential exposure and ecological risks.

The absence of such specific studies for this compound highlights a significant data gap in the understanding of its environmental behavior. Future research focusing on multimedia environmental fate modeling and scenario-based risk assessment for this specific congener is needed to adequately characterize its potential environmental impact.

Remediation and Mitigation Strategies for Pcde Contamination

Physicochemical Remediation Technologies

Physicochemical treatment methods utilize the physical and chemical properties of contaminants to facilitate their removal or degradation. These techniques are often faster than biological methods but can be more costly and energy-intensive.

Adsorption is a physical remediation method that involves binding contaminants to the surface of a sorbent material, effectively immobilizing them and reducing their bioavailability. nih.gov Biochar, a carbon-rich material produced from the pyrolysis of biomass, has gained significant attention as an effective adsorbent for organic pollutants due to its high porosity, large surface area, and stability. nih.govmdpi.com

Research on PCBs demonstrates that biochar amendment is an effective strategy for soil remediation. nih.gov The effectiveness of biochar can be influenced by soil characteristics; for instance, biochar in low-soil organic carbon (LSOC) soils adsorbed a significantly higher amount of PCBs compared to its application in high-soil organic carbon (HSOC) soils. nih.gov The sorption mechanisms for PCBs onto biochar differ from those onto activated carbon, with natural organic matter having less of an impact on biochar's long-term sorption effectiveness. nih.gov Studies on hardwood-derived biochar have shown a correlation between its adsorption coefficients and the total surface area and hydrophobicity (logKow) of the PCB congeners. nih.gov

| Adsorbent | Target Contaminant | Key Findings | Reference |

|---|---|---|---|

| Bamboo Biochar | PCBs | Higher adsorption in low-soil organic carbon (LSOC) soils compared to high-SOC soils. | nih.gov |

| Hardwood-Derived Biochar (BC) | PCBs | Adsorption coefficients correlate with PCB total surface area and logKow. Less impacted by natural organic matter than activated carbon over time. | nih.gov |

| Activated Carbon (AC) | PCBs | Significantly higher initial adsorption than biochar, but effectiveness is more strongly reduced by the presence of natural organic matter. | nih.gov |

Thermal Desorption is a technology that uses heat to volatilize contaminants from a solid matrix like soil. nih.gov The contaminated soil is heated in a chamber, and the vaporized contaminants are collected and treated in an off-gas treatment system. This method is effective for semi-volatile organic compounds like PCBs and is applicable to PCDEs.

Studies on PCB-contaminated soil show that thermal desorption can achieve high removal efficiencies. For example, a removal efficiency of 98.0% was attained after 1 hour of thermal treatment at 600°C. researchgate.net The process can be operated at temperatures between 250°C and 550°C. researchgate.net For more persistent compounds like PCBs, higher temperatures (250°C to 350°C) may be required for several months in a process known as In-Pile Thermal Desorption (IPTD). terratherm.com However, the presence of oxygen during thermal treatment can lead to the formation of toxic byproducts like polychlorinated dibenzofurans (PCDFs). researchgate.net

| Technology | Target Contaminant | Operating Conditions | Removal Efficiency | Reference |

|---|---|---|---|---|

| Thermal Desorption | PCBs | 600°C for 1 hour | 98.0% | researchgate.net |

| In-Pile Thermal Desorption (IPTD) | PCBs, Dioxins | 250°C - 350°C for several months | High (specific % not stated) | terratherm.com |

| Microwave-Generated Steam Extraction | PCBs | Steam-to-soil mass ratio of 3:1 | >98% | researchgate.net |

Advanced Oxidation Processes (AOPs) are chemical treatment methods that generate highly reactive radicals, such as hydroxyl radicals (•OH), to degrade organic pollutants into less harmful substances like water, carbon dioxide, and mineral acids. nih.govmdpi.com These processes are considered highly effective for the remediation of persistent organic pollutants. bohrium.comnih.gov

Common AOPs include:

Fenton and Photo-Fenton Processes: These methods use hydrogen peroxide (H₂O₂) and an iron catalyst (typically Fe²⁺) to generate hydroxyl radicals. The reaction is enhanced by UV light in the photo-Fenton process.

Photocatalysis: This involves a semiconductor catalyst, like titanium dioxide (TiO₂), which, when irradiated with UV light, generates electron-hole pairs that produce reactive oxygen species.

Persulfate Oxidation: This technique uses persulfate ions (S₂O₈²⁻), which can be activated to form sulfate (B86663) radicals (SO₄•⁻), another powerful oxidant.

For PCBs, AOPs have demonstrated high removal efficiencies, often between 77% and 99%. bohrium.comnih.gov The photo electro-Fenton (PEF) process, using boron-doped diamond electrodes, has been shown to degrade a mixture of seven PCB congeners by 97% after 6 hours of reaction. nih.gov Persulfate oxidation is noted as a particularly suitable technique as it can operate effectively under normal environmental pH and temperature conditions. bohrium.comnih.gov

Bioremediation Approaches

Bioremediation utilizes living organisms, such as microbes and plants, to degrade or remove contaminants from the environment. nih.gov It is often considered a more sustainable and cost-effective approach compared to physicochemical methods.

Microbial degradation involves the use of bacteria, fungi, and other microorganisms to break down complex organic pollutants into simpler, non-toxic compounds. Numerous bacterial strains have been identified that can degrade chlorinated aromatic compounds.

For instance, bacteria such as Alcaligenes eutrophus, Planococcus rifietoensis, and Bacillus pumilus have been shown to effectively degrade 2,4,6-trichlorophenol, a related chlorinated aromatic compound. unimi.itresearchgate.net Specific to PCBs, bacterial genera like Burkholderia, Arthrobacter, and Pseudomonas have been identified as capable degraders. mdpi.com The fungus Trichoderma longibraciatum, isolated from industrial soil, has demonstrated the ability to degrade 2,6-dichlorophenol (B41786). nih.gov The degradation process often involves the initial breaking of the ether bond or dechlorination steps, followed by ring cleavage.

| Microorganism Type | Specific Examples | Target Contaminant | Key Finding | Reference |

|---|---|---|---|---|

| Bacteria | Burkholderia, Arthrobacter, Pseudomonas | PCBs | Identified as effective PCB-degrading genera. | mdpi.com |

| Bacteria | Planococcus rifietoensis, Bacillus pumilus | 2,4,6-Trichlorophenol | Removed 90% of the contaminant at a concentration of 600 mg/L. | researchgate.net |

| Fungi | Trichoderma longibraciatum | 2,6-Dichlorophenol | Tolerated and degraded high concentrations (up to 150 mg/L) of the contaminant. | nih.gov |

| Bacteria | Bacillus cereus | Butachlor (herbicide) | Achieved 87.06% degradation under optimized conditions. | mdpi.com |

Phytoremediation is an in-situ remediation technology that uses plants to remove, degrade, or contain contaminants in soil, sediment, and water. mdpi.comnih.govresearchgate.net The mechanisms involved in the phytoremediation of organic pollutants like PCDEs and PCBs include:

Phytoextraction: The uptake of contaminants by plant roots and their translocation and accumulation in shoots.

Rhizodegradation: The breakdown of contaminants in the soil by microbial activity that is enhanced by the presence of the plant's root system (rhizosphere). nih.gov

Phytotransformation: The degradation of contaminants within the plant tissues by metabolic processes. nih.gov

Phytovolatilization: The uptake and subsequent transpiration of contaminants into the atmosphere.

Studies on PCB-contaminated soil have shown that the presence of plants significantly increases microbial activity and PCB biodegradation compared to unplanted control soils. nih.gov Plant species such as alfalfa, tall fescue, switchgrass, and reed canarygrass have demonstrated effectiveness in the phytoremediation of PCBs. nih.gov The success of phytoremediation is closely linked to the interactions between plants and rhizosphere microorganisms. nih.gov

Hybrid and Coupled Remediation Systems

Hybrid and coupled remediation systems offer a promising approach to overcoming the limitations of single-technology treatments for persistent organic pollutants like 2,2',6-Trichlorodiphenyl ether. By integrating different physical, chemical, and biological processes, these systems can achieve higher degradation efficiencies and more complete mineralization of contaminants.

Sequential Nano-Bio Treatment (e.g., Nanoscale Zero-Valent Iron for Reductive Dehalogenation Coupled with Aerobic Biodegradation)

Sequential nano-bio treatment is an innovative strategy that combines the chemical reactivity of nanomaterials with the metabolic capabilities of microorganisms. researchgate.net This two-step process is particularly effective for highly chlorinated compounds like Polychlorinated Diphenyl Ethers (PCDEs).

The initial step involves the application of nanoscale zero-valent iron (nZVI). Due to its high surface area and strong reducing power, nZVI can effectively carry out reductive dehalogenation of chlorinated compounds. nih.gov In this process, the nZVI donates electrons, causing the replacement of chlorine atoms on the diphenyl ether molecule with hydrogen atoms. This chemical reduction is crucial as it breaks down the more highly chlorinated, toxic, and recalcitrant congeners into less chlorinated, simpler compounds. While research directly on this compound is limited, studies on similarly structured polychlorinated biphenyls (PCBs) have demonstrated the efficacy of nZVI. For instance, the application of nZVI has resulted in significant degradation of PCB congeners. researchgate.net

The second step is aerobic biodegradation. The less chlorinated products resulting from the nZVI treatment are generally more water-soluble and bioavailable, making them more susceptible to microbial attack. mdpi.com Specialized microorganisms can then use these compounds as a source of carbon and energy, breaking them down further into non-toxic end products like carbon dioxide and water. frontiersin.org Studies combining nZVI with microbial degradation for PCBs have shown high removal efficiencies, with the sequential application outperforming individual treatments. researchgate.netresearchgate.net For example, after nZVI treatment degraded 89% of PCB congeners, subsequent bacterial metabolism led to a 90% biodegradation of the biphenyls formed. researchgate.net

| Treatment Stage | Contaminant | Key Process | Efficiency |

| Stage 1: Nanoremediation | Aroclor 1248 (PCB mixture) | Reductive Dechlorination with nZVI | 89% degradation of congeners researchgate.net |

| Stage 2: Bioremediation | Biphenyl (B1667301) (product of Stage 1) | Aerobic Biodegradation with Burkholderia xenovorans | 90% biodegradation of biphenyls researchgate.net |

| Integrated System | Polychlorinated Biphenyls (PCBs) | nZVI followed by microbial strains | Up to 99% removal researchgate.net |

Application of Bimetallic Nanoparticles for Enhanced Dehalogenation

To further enhance the speed and efficiency of the reductive dehalogenation step, bimetallic nanoparticles have been developed. These typically consist of a primary reducing metal, such as iron (Fe), with a small amount of a secondary, catalytic metal, like palladium (Pd), deposited on its surface. nih.govmdpi.com

The zero-valent iron core serves as the primary electron donor for the reduction of the chlorinated diphenyl ether. The palladium catalyst on the surface plays a critical role in accelerating the reaction. It facilitates the generation of atomic hydrogen and enhances the transfer of electrons from the iron to the chlorinated molecule, thereby significantly increasing the rate of dehalogenation compared to nZVI alone. mdpi.com This catalytic effect makes bimetallic systems highly effective even for very stable chlorinated compounds.

Research on the dechlorination of Aroclor 1248, a commercial PCB mixture with various trichlorinated congeners, using palladium/iron (Pd/nFe) bimetallic nanoparticles demonstrated remarkable efficiency. The process achieved 99% dechlorination of trichlorinated biphenyls. nih.gov The resulting biphenyl was then rapidly biodegraded by Burkholderia xenovorans LB400, with benzoic acid detected as an intermediate. nih.gov The enhanced reactivity of bimetallic nanoparticles can be attributed to the synergistic effects between the two metals, which improves catalytic activity and electron transfer efficiency. mdpi.com

| Nanoparticle Type | Target Contaminant Class | Dechlorination Efficiency | Reference |

| Bimetallic (Pd/nFe) | Trichlorinated Biphenyls | 99% | nih.gov |

| Bimetallic (Pd/nFe) | Tetrachlorinated Biphenyls | 92% | nih.gov |

| Bimetallic (Pd/nFe) | Pentachlorinated Biphenyls | 84% | nih.gov |

| Bimetallic (Pd/nFe) | Hexachlorinated Biphenyls | 28% | nih.gov |

Prevention and Control Measures for PCDE Emissions

Preventing the formation and release of PCDEs into the environment is the most effective strategy for managing the risks associated with these compounds. This involves a combination of source reduction, process optimization, and end-of-pipe treatment technologies in industrial settings where PCDEs might be inadvertently generated.

Key prevention and control measures include:

Adopting Cleaner Production Methods: This involves modifying industrial processes to reduce or eliminate the formation of unintentional byproducts like PCDEs. This can include switching to alternative, non-chlorinated raw materials and upgrading equipment to improve efficiency and reduce the potential for unwanted chemical reactions. plantengineering.com

Source Control and Waste Stream Auditing: Identifying the specific processes that generate PCDEs is a critical first step. globe-net.com Once identified, these sources can be targeted for control. Auditing waste streams helps categorize and quantify emissions, allowing for the development of targeted reduction strategies. globe-net.com

Advanced Emission Control Technologies: For processes where the formation of chlorinated compounds cannot be entirely avoided, end-of-pipe technologies are crucial. Regenerative thermal oxidizers, for example, can destroy pollutants at high temperatures, converting hazardous emissions into less harmful substances like water and carbon dioxide before they are released into the atmosphere. plantengineering.comcecoenviro.com

Regular Equipment Maintenance: A robust maintenance schedule for all industrial systems is essential to ensure optimal performance and prevent accidental releases. plantengineering.com This includes regular inspection of seals, pipes, and reactors to identify and repair potential leaks that could release PCDEs into the environment. plantengineering.com

Waste Management and Decontamination: Proper management and decontamination of equipment and waste materials are critical to prevent the spread of contamination. globe-net.com Hazardous waste must be handled and disposed of according to strict regulations to avoid environmental pollution.